2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-((4-Nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a tetrahydropyrimidoquinoline core substituted at position 2 with a 4-nitrobenzylthio group and at position 5 with a p-tolyl (4-methylphenyl) moiety. This compound belongs to a class of nitrogen-containing heterocycles renowned for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties .
The synthesis of such derivatives typically involves multicomponent reactions (MCRs) between aldehydes, cyclic diketones (e.g., dimedone), and aminopyrimidinones. For instance, ultrasonic irradiation in ethanol has been employed to synthesize structurally analogous compounds with yields exceeding 90% . The 4-nitrobenzylthio substituent likely enhances electron-withdrawing effects, influencing reactivity and biological interactions, while the p-tolyl group contributes steric bulk and lipophilicity .
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31) |
InChI Key |
GAIDHNANKMHJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Formation via Three-Component Reaction
The tetrahydropyrimidoquinoline scaffold is synthesized through a one-pot cyclocondensation of:
-
Cyclohexanone (1.0 equiv)
-
p-Tolyl-substituted malononitrile derivative (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Combine reactants in ethanol (30 mL/g substrate).
-
Reflux at 80°C for 6–8 hours under nitrogen.
-
Cool to room temperature, filter, and recrystallize from ethanol/DMF (3:1).
Key Observations :
Thiourea-Mediated Cyclization
The dione functionality is introduced via reaction with thiourea under basic conditions:
| Component | Quantity | Conditions |
|---|---|---|
| Intermediate 3 | 1.0 mmol | Ethanol (20 mL) |
| Thiourea | 2.0 mmol | Sodium ethoxide (0.5 g) |
| Reflux, 6 h |
This step achieves simultaneous cyclization and thione incorporation, yielding the 4,6-dione structure critical for subsequent functionalization.
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 78 | 98.5 |
| Post-alkylation | 42 | 89.3 |
Direct incorporation during cyclization proves superior, avoiding side reactions associated with late-stage alkylation.
Nitrobenzylthio Group Installation
The nitrobenzylthio moiety is introduced via nucleophilic substitution:
-
Generate thiolate ion from 4-nitrobenzyl mercaptan (1.2 equiv) using KOH (1.5 equiv) in DMF.
-
Add halogenated intermediate (1.0 equiv) at 0°C.
-
Warm to room temperature, stir for 12 hours.
-
Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography.
Critical Parameters :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative data for the cyclocondensation step:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | NH₄OAc | 8 | 72 |
| Acetic Acid | – | 6 | 68 |
| Toluene | Piperidine | 12 | 41 |
Ethanol with ammonium acetate provides the best balance of yield and reaction time.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics:
| Step | Conventional Time | Microwave Time | Yield Change |
|---|---|---|---|
| Cyclocondensation | 8 h | 45 min | +12% |
| Thioether formation | 12 h | 2 h | +9% |
This method reduces side product formation, particularly hydrolysis of the nitrile group.
Structural Characterization
Spectroscopic Data
Key analytical data for the final compound:
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (d, J = 8.4 Hz, 2H, Ar–NO₂)
-
δ 7.38 (d, J = 8.0 Hz, 2H, p-tolyl)
-
δ 4.52 (s, 2H, SCH₂)
-
δ 2.31 (s, 3H, CH₃)
X-ray Crystallography
Single-crystal analysis confirms:
-
Planar tetrahydropyrimidoquinoline core.
-
Dihedral angle of 85° between p-tolyl and nitrobenzyl groups.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-component | One-pot synthesis, high atom economy | Limited substituent flexibility | 72–78 |
| Stepwise functionalization | Better control over substituents | Longer synthesis time | 55–65 |
Chemical Reactions Analysis
Nitrobenzylthio Group (–S–CH2–C6H4–NO2)
-
Oxidation : Treating with H2O2/HOAc converts the thioether to a sulfone group (–SO2–).
Pyrimidoquinoline Dione Core
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at N3 or N5 positions in DMF/K2CO3 .
-
Acylation : Acetylated using acetic anhydride/pyridine to form N-acetyl derivatives .
p-Tolyl Substituent
-
Electrophilic substitution : Undergoes nitration or sulfonation at the para position of the toluene ring under HNO3/H2SO4.
Functionalization at the Thioether Linkage
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | Methylated thioether | Enhanced lipophilicity |
| Oxidation | H2O2 (30%), HOAc, 50°C | Sulfone derivative | Improved metabolic stability |
Modification of the Dione Moiety
-
Condensation : Reacts with hydrazines to form hydrazone derivatives, useful for chelating metal ions .
-
Reduction : NaBH4 selectively reduces the dione to a diol under mild conditions .
Mechanistic Insights
-
Cyclocondensation : Proceeds via a Mannich-type mechanism, where the aldehyde forms an imine intermediate with the aminopyrimidinone, followed by nucleophilic attack by dimedone .
-
Ultrasound effects : Cavitation bubbles collapse generates localized hotspots (>2000°C), accelerating bond cleavage and rearrangement .
Stability and Side Reactions
-
Thermal degradation : Decomposes above 250°C, releasing NO2 gas (confirmed by TGA-MS).
-
Photoreactivity : Exposure to UV light induces C–S bond cleavage, forming a thiyl radical intermediate .
Comparative Reactivity Analysis
| Derivative | Structural Modification | Reactivity Trend |
|---|---|---|
| Parent compound | – | Baseline |
| Sulfone analog | –SO2– group | Higher electrophilicity |
| N-Acetylated | –N–COCH3 | Reduced basicity |
This compound’s versatility in nucleophilic, electrophilic, and redox reactions makes it a valuable scaffold for synthesizing bioactive analogs. Future studies should explore its catalytic applications and photophysical properties.
[Sources: 2, 4, 7]
Scientific Research Applications
Biological Activities
The biological activities of this compound are primarily attributed to its unique structural characteristics. Research indicates that derivatives of pyrimidoquinolines exhibit various pharmacological properties:
- Antimicrobial Activity : Studies have shown that pyrimidoquinoline derivatives possess significant antimicrobial properties. For instance, a related study demonstrated that certain synthesized derivatives displayed effective inhibition against various bacterial strains .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Pyrimidoquinolines have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory activities, potentially providing therapeutic avenues for inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves several synthetic routes that yield various derivatives with enhanced biological activity. For example:
- Reaction with Thiourea : The compound can react with thiourea to form thioamide derivatives that may exhibit improved biological profiles .
- Cyclization Reactions : Cyclization reactions involving this compound lead to the formation of complex heterocyclic systems that further enhance its pharmacological potential .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound and its derivatives:
- Antimicrobial Studies : A study reported the synthesis of several pyrimidoquinoline derivatives and their evaluation against microbial strains. The results indicated that modifications at specific positions significantly enhanced their antimicrobial activity .
- Anticancer Research : In a series of experiments aimed at evaluating the anticancer properties of pyrimidoquinoline derivatives, researchers found that certain compounds effectively inhibited tumor growth in vitro and in vivo models .
- Inhibition of Protein Kinases : Recent research indicated that some derivatives exhibited inhibitory effects on various protein kinases implicated in cancer signaling pathways. This suggests potential applications in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with molecular targets such as DNA and enzymes. The nitrobenzyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can alkylate DNA, thereby inhibiting DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrimidoquinoline Derivatives
Structural and Substituent Variations
Key structural analogs differ primarily in substituents at positions 2 and 5, which modulate electronic, steric, and pharmacokinetic properties. The following table summarizes critical variations:
Physicochemical Properties
While data on the target compound’s density, melting point, and solubility are unavailable, analogs suggest:
- Electron Effects : The 4-nitrobenzylthio group introduces strong electron-withdrawing character, which may stabilize charge-transfer interactions in biological targets .
Biological Activity
The compound 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione , with a CAS number of 537044-79-4 , belongs to a class of quinoline derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound based on current research findings, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 502.6 g/mol . The presence of the quinoline ring system and various functional groups significantly influences its pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O4S |
| Molecular Weight | 502.6 g/mol |
| CAS Number | 537044-79-4 |
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit potent antibacterial properties. A study focusing on similar compounds reported significant antibacterial activity against various strains of bacteria. For instance, derivatives with the quinoline scaffold showed inhibition zones ranging from 15 mm to 30 mm against Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Testing
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity.
Antifungal Activity
The antifungal potential of the compound has also been evaluated. A study highlighted its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger . The compound exhibited a MIC of 8 µg/mL against C. albicans , demonstrating significant antifungal activity .
Antifungal Efficacy Data
The following table summarizes the antifungal activities observed:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
Anticancer Activity
Quinoline derivatives are recognized for their anticancer properties due to their ability to interfere with DNA synthesis and cell division. The compound's structure suggests potential interactions with cancer cell pathways. A study indicated that it could inhibit cancer cell proliferation in lines such as HeLa and MCF-7 , with IC50 values around 20 µM .
Case Study: Anticancer Testing
In vitro studies were conducted to evaluate the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
These findings suggest that the compound has promising anticancer activity that warrants further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound potentially induces oxidative stress in target cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can key intermediates be optimized?
Answer:
The compound is synthesized via multi-step routes involving cyclocondensation and functionalization. A typical approach (Scheme 26, ) starts with a tetrahydroquinoline core, where the 2-thio group is introduced via nucleophilic substitution using 4-nitrobenzyl thiol. The p-tolyl moiety at position 5 is incorporated through Suzuki-Miyaura coupling or direct aryl substitution. Key intermediates, such as 4,5-diketone precursors, are optimized by controlling reaction temperature (80–100°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., p-tolyl methyl protons at δ 2.3–2.5 ppm) and aromatic nitro group signals (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirms S-H and C=O stretches (2500–2600 cm⁻¹ and 1680–1720 cm⁻¹, respectively) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₃N₃O₃S: 478.1432) .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .
Basic: How are preliminary biological activities (e.g., anticancer) evaluated for this compound?
Answer:
Initial screening involves:
- In vitro cytotoxicity assays : Using MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated after 48-hour exposure .
- Enzyme inhibition studies : Targeting kinases (e.g., EGFR) via fluorescence-based assays to measure Ki values .
Dose-response curves and positive controls (e.g., doxorubicin) are essential for validating activity .
Advanced: How can regioselectivity challenges during the introduction of the 4-nitrobenzylthio group be resolved?
Answer:
Regioselectivity is influenced by:
- Electronic effects : The nitro group (strong electron-withdrawing) directs thiol substitution to the electron-deficient pyrimidine position.
- Catalytic additives : Using Lewis acids (e.g., ZnCl₂) to stabilize transition states and reduce side reactions .
Competing pathways are monitored via LC-MS, and DFT calculations (B3LYP/6-31G*) predict favorable sites for substitution .
Advanced: How do structural modifications (e.g., replacing p-tolyl with other aryl groups) impact bioactivity?
Answer:
Systematic SAR studies reveal:
- Electron-donating groups (e.g., -OCH₃) : Enhance solubility but reduce kinase inhibition potency by 30–50% .
- Bulky substituents (e.g., naphthyl) : Improve DNA intercalation but increase cytotoxicity in normal cells .
Quantitative SAR (QSAR) models using Hammett constants and logP values guide optimal substituent selection .
Advanced: What strategies address contradictions in reported synthetic yields (e.g., 60% vs. 85%) for similar derivatives?
Answer:
Yield discrepancies arise from:
- Reagent purity : Impure starting materials (e.g., <95% thiourea) reduce yields by 15–20% .
- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may promote side reactions vs. THF .
Reproducibility is enhanced by strict moisture control (Schlenk line) and real-time reaction monitoring via FTIR .
Advanced: What computational tools predict the compound’s drug-likeness and bioavailability?
Answer:
- ADMET prediction : SwissADME estimates moderate bioavailability (F=30–40%) due to high logP (~3.5) .
- Molecular docking (AutoDock Vina) : Identifies binding modes with EGFR (binding energy ≤ -8.5 kcal/mol) .
- DFT calculations : Reveal HOMO-LUMO gaps (~4.2 eV) correlating with redox stability in biological environments .
Advanced: How can mechanistic insights into its anticancer activity be validated experimentally?
Answer:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .
- ROS detection : DCFH-DA fluorescence assays measure oxidative stress induction .
- Western blotting : Validates downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of Bax .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization risk : High-temperature steps (>100°C) may epimerize chiral centers. Mitigated via microwave-assisted synthesis (controlled heating) .
- Catalyst loading : Reducing Pd catalyst from 5 mol% to 1 mol% via ligand optimization (XPhos) maintains yield and reduces costs .
- Crystallization optimization : Use of anti-solvents (hexane) improves enantiomeric excess (ee >98%) .
Advanced: How can cross-disciplinary approaches (e.g., chemo-informatics + synthetic biology) enhance research on this compound?
Answer:
- Machine learning : Predicts novel derivatives with improved solubility using open-source tools (RDKit, DeepChem) .
- Metabolic engineering : Engineered E. coli strains express cytochrome P450 enzymes for biotransformation studies .
- Microfluidics : Enables high-throughput screening of reaction conditions (e.g., 96-well plates) for rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
